1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone
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Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
The stereochemical determination and synthesis of active metabolites of potent kinase inhibitors have been a significant area of application. For instance, the synthesis of 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, an active metabolite of the PI3 kinase inhibitor PKI-179, showcases the application in the precise synthesis of complex molecules with potential therapeutic value (Chen et al., 2010).
Structural Analysis and Synthetic Applications
The structural analysis and synthesis of related bicyclic compounds demonstrate the utility in developing new chemical entities. For example, the Bamford–Stevens reaction of related bicyclic ketones has led to the discovery of new compounds with unique structures and potential for further chemical modification (Bondavalli et al., 1979).
Photophysical Properties and Potential Applications
The synthesis of aza-BODIPYs bearing naphthyl groups from related ethanone starting materials illustrates the exploration of photophysical properties for potential applications such as photosensitizers in medical and material sciences. This work highlights the impact of structural modification on the absorption and emission properties of these compounds (Jiang et al., 2015).
Exploration of Analgetic Properties
The structural modification and analysis of azabicycloalkanes demonstrate the scientific interest in understanding the relationship between molecular structure and biological activity, particularly in the search for new analgesics. This area of research is pivotal in identifying new therapeutic agents with improved safety and efficacy profiles (Takeda et al., 1977).
Discovery of Nonpeptide Antagonists
Research into the discovery of nonpeptide antagonists of receptors, utilizing the structural motifs similar to the query compound, underscores the importance of these chemical structures in the development of new drugs. The identification of potent antagonists for specific receptors can lead to significant advancements in the treatment of various diseases (Snider et al., 1991).
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-20-16-10-6-13(7-11-16)12-17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-11,14-15H,2,5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTURQNLUVOXURL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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